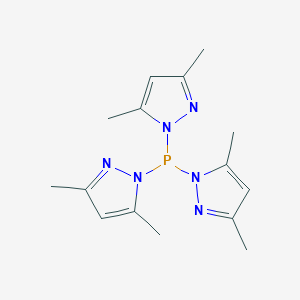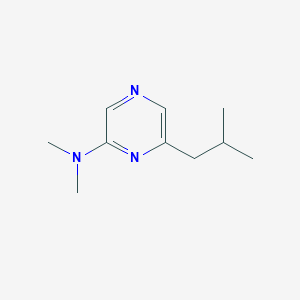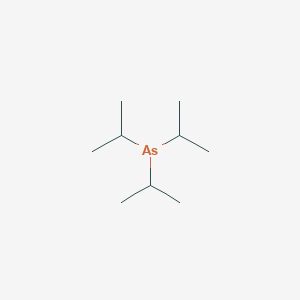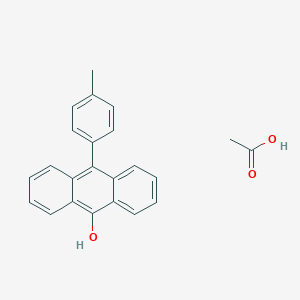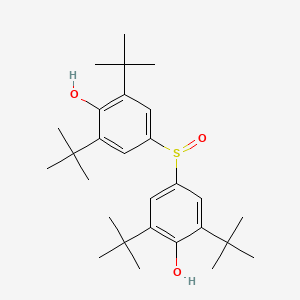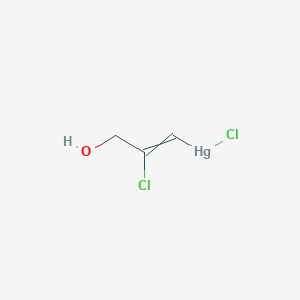
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is also known by other names such as 6-bromopiperonal and 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This compound is part of the benzodioxole family, which is characterized by a benzene ring fused with a dioxole ring.
Métodos De Preparación
The synthesis of 4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzodioxole ring. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde can be compared with other similar compounds such as:
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the bromine atom.
Myristicin (1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-): Contains a methoxy group and an allyl group instead of a bromine atom.
5-Bromo-1,3-benzodioxole-4-carbaldehyde: Similar structure but with the bromine atom at a different position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55950-27-1 |
|---|---|
Fórmula molecular |
C9H7BrO4 |
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
4-bromo-6-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H7BrO4/c1-12-6-2-7-9(14-4-13-7)8(10)5(6)3-11/h2-3H,4H2,1H3 |
Clave InChI |
ODXFQMQNEDZWIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)OCO2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)

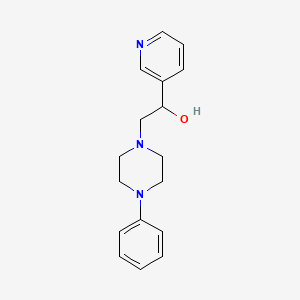
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

